![molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8](/img/structure/B2567220.png)
1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid" is an organic compound with potential uses in medicinal chemistry and chemical research. Its complex structure includes an octahydropyrrolo[3,4-c]pyrrole ring and a propynone moiety, providing unique reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
Method 1: : The synthesis begins with the cyclization of appropriate precursor compounds under catalytic conditions, followed by alkynylation to introduce the propynone moiety.
Method 2: : Another approach involves the reduction of a diene precursor, followed by subsequent functionalization to install the trifluoroacetic acid group.
Reaction Conditions: : Common conditions include the use of palladium catalysts, base (e.g., sodium hydroxide), and controlled temperature ranges (e.g., 0-50°C).
Industrial Production Methods
Large-scale production employs batch reactors with optimized catalysts and controlled environment to ensure high yield and purity. Use of automated systems for real-time monitoring and adjustment of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.
Reduction: : Reduction may lead to the formation of saturated derivatives, eliminating double or triple bonds.
Substitution: : Nucleophilic and electrophilic substitution reactions, especially on the propynone moiety, are feasible.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO4, H2O2.
Reduction: : Catalytic hydrogenation using H2/Pd-C.
Substitution: : Use of nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides).
Major Products
From Oxidation: : Epoxides or hydroxyl derivatives.
From Reduction: : Saturated hydrocarbons.
From Substitution: : Alkylated or arylated derivatives.
科学研究应用
In Chemistry
Used as a building block for synthesizing complex organic molecules.
Acts as a ligand in metal-catalyzed reactions.
In Biology and Medicine
Potential use in the development of pharmaceuticals due to its unique ring structure and reactivity.
Research into its effects on enzyme activity and binding to biological targets.
In Industry
Employed in the production of specialty chemicals and materials.
Use as a precursor for the synthesis of polymers or resins with specific properties.
作用机制
The compound's mechanism involves interaction with specific molecular targets through its functional groups. The octahydropyrrolo[3,4-c]pyrrole ring provides a rigid framework that can interact with enzymes or receptors, while the propynone moiety may act as a reactive handle for covalent modifications.
Molecular Targets and Pathways
Enzymes: : Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Pyrrolopyrrole derivatives: : Share structural features but differ in functional groups.
Propargyl derivatives: : Contain the propynone moiety, but lack the complex ring structure.
Uniqueness
The combination of the octahydropyrrolo[3,4-c]pyrrole ring and the propynone moiety is relatively unique, providing a distinct reactivity profile and potential biological activity.
This compound's uniqueness lies in its ability to participate in diverse chemical reactions, making it a valuable tool for synthetic chemistry and a potential candidate for drug discovery. Its complex structure and reactivity open up numerous avenues for research and application in various scientific fields.
属性
IUPAC Name |
1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSQBJNXDGMID-KVZVIFLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
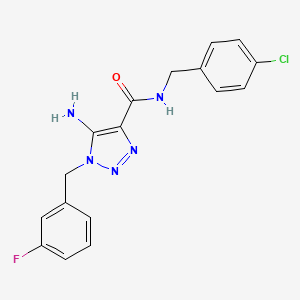
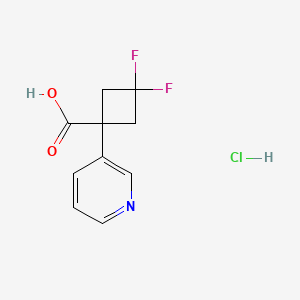
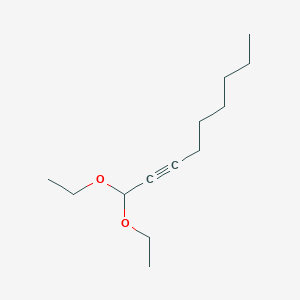
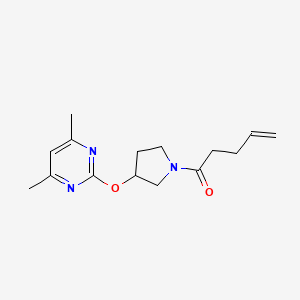
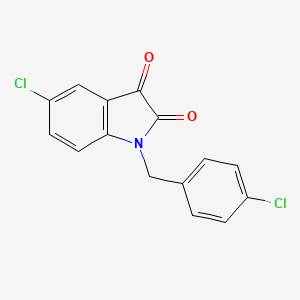
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)
![N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2567148.png)
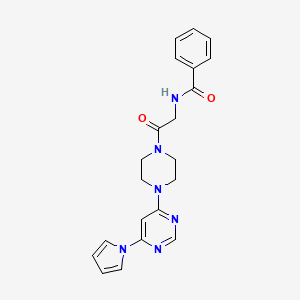
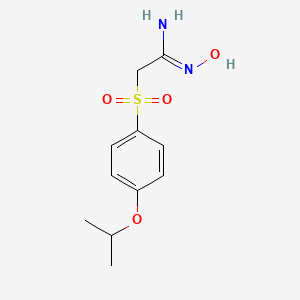

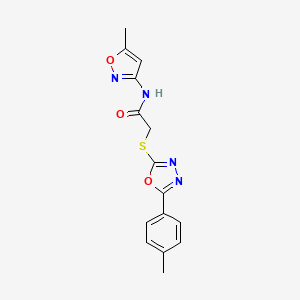
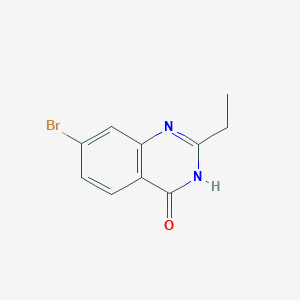
![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2567159.png)
![4-[5-(Dimethylamino)pyridazin-3-YL]-N-(4-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2567160.png)
